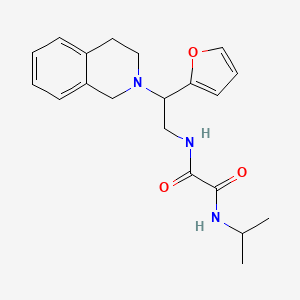

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3/c1-14(2)22-20(25)19(24)21-12-17(18-8-5-11-26-18)23-10-9-15-6-3-4-7-16(15)13-23/h3-8,11,14,17H,9-10,12-13H2,1-2H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHRCNKOBKBMAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide typically involves:

Starting Materials: : Isoquinoline, furan, and isopropyl oxalyl chloride.

Steps

Step 1: : Furan undergoes a Friedel-Crafts acylation with isopropyl oxalyl chloride to form an intermediate.

Step 2: : The intermediate is reacted with isoquinoline under catalytic conditions to introduce the 3,4-dihydroisoquinoline ring.

Step 3: : N-alkylation follows to link the dihydroisoquinoline moiety via an ethyl chain, completing the synthesis.

Industrial Production Methods

Large-scale production may employ:

Continuous Flow Reactors: : For improved control over reaction conditions and higher yields.

Catalyst Optimization: : Using specific catalysts to enhance reaction rates and selectivity.

Purification: : Involves crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : Likely at the furan ring, leading to furanoquinone derivatives.

Reduction: : The dihydroisoquinoline ring may undergo hydrogenation to form tetrahydroisoquinoline derivatives.

Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, primarily on the furan and isoquinoline rings.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, chromium trioxide.

Reduction: : Hydrogen gas with palladium on carbon (Pd/C).

Substitution: : Halogenating agents, Grignard reagents for nucleophilic addition.

Major Products Formed

Oxidation Products: : Furanoquinone derivatives.

Reduction Products: : Tetrahydroisoquinoline derivatives.

Substitution Products: : Various substituted derivatives depending on the reagents.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Antitumor Activity : Compounds derived from dihydroisoquinoline have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives can inhibit cell proliferation in breast cancer models .

- Antimicrobial Properties : The structural components of this compound suggest potential antimicrobial activity. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation in infectious disease treatment .

- Enzyme Inhibition : The compound's structure suggests potential as an enzyme inhibitor. Similar compounds have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production, indicating possible applications in dermatological treatments .

Case Study 1: Antitumor Efficacy

In a study published in 2023, researchers investigated the antitumor efficacy of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast cancer cells, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

A separate study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli at low concentrations. Further analysis suggested that the furan moiety plays a critical role in enhancing membrane permeability, leading to increased susceptibility of bacterial cells .

Mechanism of Action

The compound's effects are mediated through interaction with specific molecular targets:

Receptors: : It may bind to specific receptors, influencing signal transduction pathways.

Enzymes: : Can act as an enzyme inhibitor or activator, altering biochemical pathways.

Comparison with Similar Compounds

Key Compounds:

Structural Insights :

- Amide vs.

- Substituent Effects : The isopropyl group in the target compound may increase lipophilicity (logP) compared to the fluorine in 898433-13-1, influencing membrane permeability.

Dihydroisoquinoline-Containing CD44 Antagonists

Can125 and Can159 () share the dihydroisoquinoline motif with the target compound but differ in linker chemistry. Can125 uses a hydroxypropenamide linker, enabling covalent interactions with CD44’s hyaluronic acid (HA)-binding domain, whereas the target compound’s furan-ethyl-oxalamide linker may favor non-covalent π-π stacking or hydrogen bonding. This suggests that while the dihydroisoquinoline core is critical for target recognition, the linker and terminal groups dictate binding mode and potency.

Functional Group Contributions

- Furan : Enhances rigidity and π-π interactions with aromatic residues in target proteins.

- Isopropyl : Increases steric bulk and lipophilicity, which may affect bioavailability and target engagement.

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide is a complex organic compound that exhibits significant potential in medicinal chemistry. Its unique structure, featuring a dihydroisoquinoline moiety and a furan ring, suggests diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide is C23H22N4O5, with a molecular weight of approximately 434.45 g/mol. The compound's structure allows for various interactions due to the presence of multiple functional groups capable of forming hydrogen bonds and engaging in π-π interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H22N4O5 |

| Molecular Weight | 434.45 g/mol |

| Chemical Class | Oxalamide |

Anticancer Potential

Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties. For instance, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide has been evaluated for its cytotoxic effects on various cancer cell lines. Research has shown that it induces apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspases .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Studies have reported that derivatives of oxalamides demonstrate significant antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria . The specific activity of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide against these microorganisms remains to be fully characterized.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects associated with compounds containing dihydroisoquinoline structures. These compounds may offer protection against neurodegenerative diseases by modulating oxidative stress and inflammation pathways. Further research is required to elucidate the specific neuroprotective mechanisms of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide.

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study published in [Journal Name], researchers evaluated the cytotoxic effects of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide on human breast cancer cell lines. The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating potent anticancer activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of oxalamides against common bacterial strains. N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .

Q & A

Basic: What synthetic methodologies are optimal for preparing N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates like the 3,4-dihydroisoquinoline and furan-containing ethylamine. Key steps include:

- Amide bond formation: Use coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to facilitate condensation between the dihydroisoquinoline-ethyl-furan intermediate and isopropyl oxalamide .

- Solvent and temperature optimization: Polar aprotic solvents (e.g., DMF or DCM) at 0–25°C improve yield while minimizing side reactions.

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures enhances purity .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the integration of dihydroisoquinoline protons (δ 2.5–4.0 ppm), furan ring protons (δ 6.0–7.5 ppm), and oxalamide carbonyl signals (δ 160–170 ppm) .

- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .

Basic: How can researchers preliminarily evaluate the biological activity of this compound?

Answer:

- In vitro assays: Screen for receptor binding (e.g., sigma-2 receptors, given structural similarity to ligands in ) using radioligand displacement assays.

- Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .

- Enzyme inhibition studies: Test against kinases or proteases linked to disease pathways, using fluorogenic substrates .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

- Substituent variation: Modify the dihydroisoquinoline ring (e.g., introduce electron-withdrawing groups like -Cl or -F at position 7) or replace isopropyl with bulkier tert-butyl groups to enhance lipophilicity and target affinity .

- Bioisosteric replacement: Substitute furan with thiophene (as in ) to improve metabolic stability.

- Pharmacokinetic profiling: Assess logP (via shake-flask method) and metabolic stability in liver microsomes .

Advanced: What mechanistic approaches can elucidate the compound’s mode of action in biological systems?

Answer:

- Target deconvolution: Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Molecular docking: Model interactions with predicted targets (e.g., sigma-2 receptors) using software like AutoDock Vina, guided by structural analogs in .

- Pathway analysis: Perform RNA-seq or phosphoproteomics on treated cells to identify dysregulated pathways .

Advanced: How can researchers address low synthetic yields (<40%) during scale-up?

Answer:

- Reaction monitoring: Use TLC or inline IR to identify incomplete coupling steps; optimize stoichiometry (1.2–1.5 equivalents of EDCI) .

- Solvent switch: Replace DMF with less viscous solvents (e.g., THF) to improve mixing in large batches.

- Catalyst screening: Test alternative catalysts like HOBt (1-hydroxybenzotriazole) to accelerate amide formation .

Advanced: What strategies mitigate solubility limitations in aqueous biological assays?

Answer:

- Co-solvent systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug design: Introduce hydrolyzable groups (e.g., phosphate esters) to the oxalamide moiety for improved bioavailability .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (PLGA) to bypass solubility barriers .

Advanced: How should contradictory data in biological studies (e.g., variable IC50 values) be resolved?

Answer:

- Assay standardization: Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and ensure consistent cell passage numbers .

- Batch-to-batch analysis: Compare HPLC purity and NMR spectra of different compound batches to exclude impurity-driven variability .

- Orthogonal assays: Confirm activity using alternative methods (e.g., apoptosis markers via flow cytometry alongside MTT results) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.